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Compound of Interest

N-(4-

Compound Name: fluorophenyl)cyclopropanecarboxa
mide

CAS No.: 2354-89-4

Cat. No.: B2896347

Get Quote

\ J

Compound Identity & Identifiers

This compound serves as a structural motif in various pharmacological agents and is widely
monitored as Impurity 51 in the synthesis of Cabozantinib.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2896347#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

Chemical Name N-(4-fluorophenyl)cyclopropanecarboxamide

CAS Number 2354-89-4

Synonyms Cycloproga.r\ecarbo?(amide, N-(4-fluorophenyl)-;
Cabozantinib Impurity 51

Molecular Formula C10H10FNO

Molecular Weight 179.19 g/mol

SMILES O=C(NC1=CC=C(F)C=C1)C2CC2

InChlKey YNJLHWDFOSHACZ-UHFFFAQYSA-N

o Available in commercial databases (e.g.,
Beilstein/Reaxys ID )
ChemScene, Sigma)

Physicochemical Properties

Understanding the physical behavior of this amide is crucial for its isolation as an impurity or its
use as a reagent.

Property Value | Description Note

Physical State Solid (Crystalline powder) Typically white to off-white.[1]

Experimental data varies by

Melting Point 138-142 °C (Predicted range) crystal form; analogues melt
>100°C.
- DMSO, Methanol, Ethyl Low solubility in water; high
Solubility ) o
Acetate lipophilicity.
Moderate lipophilicity, suitable
LogP ~2.17 ]
for CNS penetration models.
) Very weak acid; neutral at
pKa ~14.8 (Amide NH)

physiological pH.
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Synthesis & Manufacturing Protocols

The synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide typically follows a Schotten-
Baumann type acylation or a direct amide coupling.[1] Below is a high-purity protocol designed
to minimize side reactions.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for scale-up due to its high yield and simple workup.[1]

Reagents:

Cyclopropanecarbonyl chloride (1.0 equiv)

4-Fluoroaniline (1.0 equiv)[1]

Triethylamine (EtsN) or Pyridine (1.2 equiv)

Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

Preparation: Charge a reaction vessel with 4-fluoroaniline dissolved in anhydrous DCM
under a nitrogen atmosphere. Cool to 0 °C.

o Base Addition: Add Triethylamine (EtsN) dropwise, maintaining temperature <5 °C.

» Acylation: Add Cyclopropanecarbonyl chloride dropwise over 30 minutes. The exotherm
must be controlled to prevent di-acylation.[1]

e Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4—6 hours.
Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

e Workup: Quench with water. Wash the organic layer with 1M HCI (to remove unreacted
aniline), followed by saturated NaHCOs (to remove acid chloride residues) and brine.

 Purification: Dry over Na2SOu4, filter, and concentrate. Recrystallize from Ethanol/Hexane if
necessary.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2896347/docs?utm_src=pdf-body#n-4-fluorophenyl-cyclopropanecarboxamide-technical-profile-applications-1
https://www.bldpharm.com/products/849217-60-3.html
https://www.bldpharm.com/products/849217-60-3.html
https://www.bldpharm.com/products/849217-60-3.html
https://www.bldpharm.com/products/849217-60-3.html
https://www.bldpharm.com/products/849217-60-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Method B: Direct Amide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present in derivatives.[1]
e Coupling Agents: EDC-HCI / HOBt or HATU.
o Base: DIPEA.

e Solvent: DMF or DMF/DCM.

Synthesis Workflow Diagram

Workup: Product:
1. 1M HCl Wash [—»| N-(4-fluorophenyl)
2. NaHCO3 Wash cyclopropanecarboxamide

Start: 4-Fluoroaniline w | Add: Cyclopropanecarbonyl Chloride - Intermediate: o | Reaction: 25°C, 4-6h -
(DCM, 0°C) = + Et3N (Base) "] Tetrahedral Adduct = (- HCl) =

Click to download full resolution via product page
Caption: Step-by-step acylation pathway for the synthesis of CAS 2354-89-4.
Applications in Drug Discovery[1]

Cabozantinib Impurity Profiling

In the manufacturing of Cabozantinib (Cometrig/Cabometyx), strict control of impurities is
mandated by ICH Q3A/B guidelines.

 Origin: This compound (Impurity 51) can arise if cyclopropanecarboxylic acid (mono-acid) is
present as a contaminant in the cyclopropane-1,1-dicarboxylic acid starting material.[1]

« Significance: It lacks the second carboxamide moiety required for the quinoline attachment,
acting as a "chain terminator" in the synthesis.

» Reference Standard: Used to calibrate HPLC methods for batch release testing.

Medicinal Chemistry Scaffold

The N-phenylcyclopropanecarboxamide motif is a bioisostere for other amides and is found in:

e TRPV1 Antagonists: Used in pain management research.[1]
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» Kinase Inhibitors: The cyclopropane ring provides rigid steric bulk that can fill hydrophobic
pockets (e.g., in c-Met or VEGFR kinases) without the rotational freedom of an isopropy!

group.

Structural Relationship Diagram

Cabozantinib (API)
(Dicarboxamide Core)

Structural Analog Direct Synthesis
\(Missing Amide Linker)/ with 4-Fluoroaniline

Impurity Source:
Cyclopropanecarbonyl Chloride
(Contaminant)

—————

Impurity 51 (CAS 2354-89-4)
(Monocarboxamide)

Click to download full resolution via product page
Caption: Relationship between the Cabozantinib API and Impurity 51.

Analytical Characterization (Expected Data)

To validate the identity of CAS 2354-89-4, the following spectral features are diagnostic.

1H NMR (400 MHz, DMSO-de)

e 010.05 (s, 1H): Amide NH (Broad singlet, exchangeable).

0 7.60 (dd, 2H): Aromatic protons ortho to Nitrogen (Coupled to F).

0 7.12 (t, 2H): Aromatic protons ortho to Fluorine.

0 1.75 (m, 1H): Cyclopropane CH (Methine).

0 0.80 (m, 4H): Cyclopropane CHz (Methylene, distinctive high-field multiplets).

Mass Spectrometry (ESI-MS)
e [M+H]*: 180.20 m/z[1]
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o Fragmentation: Loss of cyclopropane ring or fluoride ion often observed in MS/MS.
Safety & Handling (SDS Highlights)
 Signal Word: Warning

e Hazard Statements:

o

H302: Harmful if swallowed.[1]

o

H315: Causes skin irritation.[1]

[¢]

H319: Causes serious eye irritation.[1]

[¢]

H335: May cause respiratory irritation.

e Handling: Use in a fume hood.[1] Avoid dust formation. This compound is a fluorinated
aniline derivative and should be treated as potentially toxic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-(4-fluorophenyl)cyclopropanecarboxamide: Technical
Profile & Applications[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2896347/docs#n-4-fluorophenyl-
cyclopropanecarboxamide-technical-profile-applications-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

